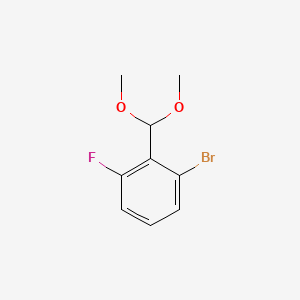

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene

説明

BenchChem offers high-quality 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-2-(dimethoxymethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9(13-2)8-6(10)4-3-5-7(8)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIZATGPJNVPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC=C1Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247785 | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-56-2 | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene: Synthesis, Properties, and Applications for the Research Professional

Molecular Identifiers: SMILES and InChIKey

For unambiguous identification and use in cheminformatics, the canonical SMILES and InChIKey for 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene have been generated.

| Identifier | Value |

| SMILES | COC(C1=C(Br)C(F)=CC=C1)OC |

| InChIKey | BPLGOKLPLIQJSI-UHFFFAOYSA-N |

Proposed Synthetic Pathway

The synthesis of 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene can be achieved through a two-step process commencing with the commercially available precursor, 1-bromo-2-fluorobenzene. The synthetic strategy involves the formylation of the aromatic ring followed by the protection of the resulting aldehyde as a dimethyl acetal.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene.

Step 1: Synthesis of 2-Bromo-3-fluorobenzaldehyde

The introduction of a formyl group at the 2-position of 1-bromo-2-fluorobenzene can be accomplished via ortho-lithiation followed by quenching with an appropriate electrophile such as N,N-dimethylformamide (DMF). The fluorine atom directs the lithiation to the adjacent ortho position.

Protocol:

-

To a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-fluorobenzaldehyde.

Step 2: Synthesis of 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene

The final step involves the protection of the aldehyde functional group in 2-bromo-3-fluorobenzaldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction using methanol.

Protocol:

-

Dissolve 2-bromo-3-fluorobenzaldehyde (1.0 equivalent) in an excess of methanol.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong mineral acid (e.g., HCl).[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

-

Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate or triethylamine.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-bromo-2-(dimethoxymethyl)-3-fluorobenzene. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Physicochemical Properties (Predicted)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. The following table presents predicted properties based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrFO₂ |

| Molecular Weight | 249.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (estimated) |

| Density | ~1.5 g/mL (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. |

Safety and Handling

While specific toxicity data for 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene is unavailable, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Potential Applications in Research and Development

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene is a potentially valuable building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a protected aldehyde—on the benzene ring allows for a variety of selective chemical transformations.

-

Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions.

-

Directed Ortho-Metalation: The dimethoxymethyl group can potentially act as a directing group for further functionalization of the aromatic ring.

-

Deprotection and Aldehyde Chemistry: The dimethoxymethyl group can be easily deprotected to reveal the aldehyde, which can then undergo a wide range of reactions, such as Wittig reactions, reductive aminations, and oxidations.

The unique substitution pattern of this molecule makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical discovery.

References

-

ScenTree. (n.d.). Benzaldehyde dimethyl acetal (CAS N° 1125-88-8). Retrieved from [Link]

- Google Patents. (n.d.). US2621214A - Benzaldehyde acetals and process.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- Google Patents. (n.d.). EP0287954A2 - Benzaldehyde dialkyl acetals, their preparation and use.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023, May 10). Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. Retrieved from [Link]

-

Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: 1-Bromo-2-fluorobenzene. Retrieved from [Link]

-

Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

-

CHIMIA. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Retrieved from [Link]

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 4. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

Strategic Utilization of Fluorinated Aromatic Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The incorporation of fluorine into aromatic building blocks has evolved from a niche synthetic tactic to a cornerstone of modern drug discovery.[1][2] Approximately 50% of newly FDA-approved small-molecule drugs contain at least one fluorine atom.[3] This is not merely due to the element's metabolic stability but its unique ability to modulate lipophilicity (LogP) , pKa , and molecular conformation without significantly altering steric bulk compared to hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

This technical guide provides a high-level operational framework for medicinal chemists, focusing on the selection, synthesis, and application of fluorinated aromatic building blocks. It moves beyond basic lists to explore the causality of fluorine's effects and provides self-validating protocols for their installation.

Part 1: Physicochemical Rationale & Building Block Selection

The "Fluorine Scan": Mechanisms of Action

The strategic placement of fluorine is often termed a "fluorine scan." This process is governed by three primary physicochemical drivers:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing metabolically labile C-H sites (e.g., para-positions on phenyl rings) with C-F blocks Cytochrome P450 oxidative metabolism, extending half-life (

). -

pKa Modulation: Fluorine is the most electronegative element (3.98 Pauling scale).[4] When attached to an aromatic ring, it inductively withdraws electron density.

-

Effect: It lowers the pKa of neighboring amines (reducing basicity), which can improve oral bioavailability by reducing lysosomal trapping and improving membrane permeability.

-

-

Conformational Control (The Gauche Effect): In fluoroalkyl side chains or flexible aromatic linkers, the C-F bond tends to align gauche to adjacent electron-rich bonds (like C-O or C-N) due to

hyperconjugation. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Strategic Building Block Classes

| Class | Key Examples | Primary Application | Synthetic Advantage |

| Fluorinated Pyridines | 2-fluoro-3-chloropyridine, 2,6-difluoropyridine | Kinase inhibitors, GPCR ligands | Highly reactive in SnAr reactions; Fluorine acts as an activating leaving group. |

| Pentafluorosulfanyl (SF | 3-(pentafluorosulfanyl)aniline | "Super-Trifluoromethyl" bioisostere | High lipophilicity, chemically inert, square-pyramidal geometry provides unique steric fill. |

| Fluorinated Phenols | 2,4-difluorophenol | Ether linkage formation | Modulates acidity of the phenol; ortho-fluorine can engage in intramolecular H-bonding. |

| Trifluoromethyl Arenes | 4-(trifluoromethyl)bromobenzene | Hydrophobic pocket filling | Increases metabolic stability and lipophilicity; robust handle for cross-coupling. |

Part 2: Synthetic Methodologies & Experimental Protocols

Regioselective Nucleophilic Aromatic Substitution (SnAr)

Context: Fluorinated heterocycles, particularly fluoropyridines, are privileged building blocks because the fluorine atom strongly activates the ring for nucleophilic attack (due to high electronegativity stabilizing the Meisenheimer intermediate) while also serving as a good leaving group.[5]

Protocol 1: Regioselective SnAr of 2,4-Difluoropyridine

Objective: Selective mono-amination at the 4-position using a secondary amine (e.g., morpholine).

Reagents:

-

2,4-Difluoropyridine (1.0 equiv)

-

Morpholine (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 2,4-difluoropyridine (1.0 mmol) and anhydrous MeCN (5 mL) under an inert nitrogen atmosphere.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The 4-position is kinetically favored, but lower temperatures prevent over-reaction at the 2-position.

-

Addition: Mix Morpholine and DIPEA in 1 mL MeCN. Add this solution dropwise to the reaction flask over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (2x) and brine (1x). Dry over Na

SO -

Validation:

F NMR will show the disappearance of the C4-F signal and a shift in the C2-F signal.

Visualization of SnAr Mechanism:

Buchwald-Hartwig Amination of Fluorinated Anilines

Context: Coupling fluorinated anilines (which have reduced nucleophilicity due to the electron-withdrawing fluorine) requires specialized catalytic systems. Standard conditions often fail.

Protocol 2: Pd-Catalyzed Coupling of 2,4-Difluoroaniline

Objective: Coupling 2,4-difluoroaniline with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2,4-Difluoroaniline (1.2 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + Ligand: Xantphos or BrettPhos (4 mol%) -

Base: Cs

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

-

Loading: Add Aryl Bromide, Pd(OAc)

, Ligand, and Cs -

Solvent & Amine: Add Dioxane and then the fluorinated aniline via syringe.

-

Heating: Heat to 100°C for 12–16 hours.

-

Filtration: Cool to RT, filter through a Celite pad to remove palladium black and inorganic salts.

-

Purification: Flash column chromatography.

-

Note: Fluorinated anilines are weak nucleophiles; using a bidentate ligand like Xantphos prevents

-hydride elimination and stabilizes the Pd center.

-

Part 3: Decision Framework for Fluorine Incorporation

The following decision tree guides the selection of the appropriate fluorinated building block based on the medicinal chemistry objective.

References

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides (e.g., 2,6-disubstituted electrophiles or ortho-substituted boronic acids) presents a kinetic bottleneck often insurmountable by standard catalytic systems like Pd(PPh3)4. The failure mode is typically a stalled transmetallation step or competitive protodeboronation of the nucleophile.

This guide details two field-proven protocols to overcome these steric barriers:

-

Protocol A (The "Gold Standard"): Utilizes Buchwald Generation 4 (G4) Precatalysts (SPhos/XPhos) for broad applicability and high turnover.

-

Protocol B (The "NHC Powerhouse"): Utilizes Pd-PEPPSI-IPr complexes for extremely hindered, tetra-ortho-substituted biaryl synthesis.

Technical Background: The Steric Bottleneck

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, in sterically crowded systems, the transmetallation step becomes the primary kinetic hurdle.

-

The Challenge: Bulky substituents on the aryl bromide or boronic acid prevent the formation of the necessary

-hydroxo-palladium intermediate. -

The Solution: Ligands with large cone angles (Buchwald phosphines) or strong

-donation (NHCs) facilitate the creation of mono-ligated Pd(0) species (

Mechanism & Rate-Limiting Steps

The diagram below illustrates the catalytic cycle with a focus on where steric hindrance disrupts the flow.

Figure 1: Catalytic cycle highlighting Transmetallation as the critical barrier for hindered substrates.

Ligand Selection Strategy

Choosing the right ligand is 90% of the solution. Use this decision matrix to select your protocol.

| Substrate Challenge | Recommended Ligand | Catalyst Precursor | Rationale |

| General Hindrance (e.g., 2-substituted) | SPhos | SPhos Pd G3 / G4 | Universal "workhorse" for hindered systems; high stability. |

| High Hindrance + Chlorides | XPhos | XPhos Pd G3 / G4 | Excellent for aryl chlorides and sulfonates; boosts oxidative addition. |

| Tetra-ortho Substitution | IPr (NHC) | Pd-PEPPSI-IPr | Extremely bulky NHC ligand forces reductive elimination in crowded systems. |

| Electron-Rich / Deactivated | RuPhos | RuPhos Pd G3 / G4 | Prevents catalyst poisoning by heteroatoms. |

Protocol A: Buchwald G4 System (General Purpose)

This protocol uses XPhos Pd G4 or SPhos Pd G4 . The G4 precatalysts are air-stable solids that activate rapidly upon mild heating, releasing the active

Materials

-

Catalyst: XPhos Pd G4 [Sigma-Aldrich 804276] or SPhos Pd G4.

-

Base: Potassium Phosphate Tribasic (

), finely ground. -

Solvent: Toluene/Water (10:1) or THF/Water (10:1). Note: Water is essential for the boronic acid activation.

-

Atmosphere: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Procedure

-

Charge Solids: To a reaction vial equipped with a stir bar, add:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv) Use higher equiv if boronic acid is unstable.

- (2.0 - 3.0 equiv)

-

XPhos Pd G4 (1.0 - 2.0 mol%)

-

-

Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (

). -

Add Solvents: Syringe in degassed Toluene and Water (Ratio 10:1).

-

Concentration: 0.1 M - 0.2 M with respect to the aryl bromide.

-

-

Reaction: Heat the mixture to 80°C with vigorous stirring.

-

Time: Typically 2–12 hours. Monitor via LCMS/TLC.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organics over

, filter, and concentrate.

Protocol B: Pd-PEPPSI-IPr (Extreme Hindrance)

For substrates with tetra-ortho substitution (e.g., coupling a 2,6-disubstituted bromide with a 2,6-disubstituted boronic acid), the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior due to the extreme steric bulk of the IPr ligand.

Materials

-

Catalyst: Pd-PEPPSI-IPr [Sigma-Aldrich 695882].

-

Base: Potassium Carbonate (

) or Potassium tert-butoxide ( -

Solvent: 1,4-Dioxane or Toluene.

-

Additives: Sometimes LiCl (1.0 equiv) helps stabilize intermediates.

Step-by-Step Procedure

-

Charge Solids: In a glovebox or under strict inert flow:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.5 - 2.0 equiv)

- (3.0 equiv)

-

Pd-PEPPSI-IPr (2.0 - 4.0 mol%)

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).

-

Concentration: 0.2 M.

-

-

Activation: Heat to 80–100°C .

-

Note: The pyridine ligand dissociates upon heating to reveal the active catalytic species.

-

-

Monitoring: These reactions may require 12–24 hours.

-

Workup: Standard aqueous workup or filtration through a silica plug if the product is non-polar.

Performance Comparison Data

The following table summarizes typical yields for the coupling of 2-bromo-1,3-dimethylbenzene (hindered bromide) with 2-methylphenylboronic acid (hindered boronic acid).

| Catalyst System | Ligand Type | Base | Temp | Yield (%) | Notes |

| Pd(PPh3)4 | Phosphine | 80°C | < 10% | Failed oxidative addition/transmetallation. | |

| Pd(OAc)2 / PPh3 | Phosphine | 80°C | 15-20% | High homocoupling observed. | |

| SPhos Pd G3 | Biaryl Phosphine | 80°C | 92% | Excellent conversion; standard protocol. | |

| Pd-PEPPSI-IPr | NHC | 80°C | 95% | Best for extremely crowded biaryls. |

Troubleshooting & Optimization Logic

Figure 2: Diagnostic workflow for optimizing stalled reactions.

Critical Optimization Tips:

-

Water Content: While "anhydrous" conditions are often defaulted to, Suzuki coupling requires water (or a hydroxide source) to form the reactive boronate species. If using anhydrous THF/Toluene, ensure your base is hydrated or add 1-5% water vol/vol.

-

Base Strength: Strong bases (

) accelerate transmetallation but also accelerate protodeboronation. If your boronic acid is unstable (e.g., polyfluorinated or heteroaryl), switch to weaker bases like

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide."

-

Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1] Journal of Organic Chemistry, 2017.[1][2] [2]

Sources

Application Note: 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene as a Precursor for Regiocontrolled Benzyne Generation and Cycloaddition Reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene as a versatile precursor for the generation of substituted benzynes.

Author: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene as a precursor for the regioselective generation of 2-(dimethoxymethyl)-3-fluorobenzyne. We will explore the strategic synthesis of the precursor via Directed ortho-Metalation (DoM), detail the protocol for benzyne generation, and demonstrate its utility in synthetically valuable [4+2] and [3+2] cycloaddition reactions. The methodologies presented herein offer a robust pathway to complex, functionalized aromatic and heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction: The Challenge and Utility of Benzynes

Benzynes, or dehydroarenes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring.[1] This strained alkyne imparts exceptional reactivity, making benzynes powerful tools for the construction of complex molecular architectures. Their ability to participate in pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, provides rapid access to densely functionalized aromatic systems.[2][3]

However, the high reactivity of benzynes necessitates their in situ generation from stable precursors.[1] A primary challenge in modern benzyne chemistry is the development of precursors that are not only stable and accessible but also allow for the regioselective generation of unsymmetrically substituted benzynes. Regiocontrol is paramount for directing subsequent bond formations and achieving specific substitution patterns in the final product.

1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene emerges as a strategically designed precursor to address this challenge. The ortho-disposed bromo and fluoro substituents provide a handle for clean elimination, while the dimethoxymethyl acetal serves as a protected aldehyde, a versatile functional group for further synthetic elaboration. This guide details the synthesis of this precursor and its application in generating a valuable, functionalized benzyne intermediate.

Synthesis of the Benzyne Precursor

The synthesis of 1-bromo-2-(dimethoxymethyl)-3-fluorobenzene is achieved through a two-step sequence commencing with commercially available 1-bromo-3-fluorobenzene. The key transformation relies on the principle of Directed ortho-Metalation (DoM), a powerful strategy for the regioselective deprotonation and functionalization of aromatic rings.[4]

Causality of the Synthetic Strategy: In the starting material, 1-bromo-3-fluorobenzene, both halogen atoms can potentially direct metalation to their ortho positions. However, fluorine is a significantly more potent directing group for lithiation than bromine or chlorine.[5][6] This strong directing ability is attributed to a combination of fluorine's high electronegativity, which increases the acidity of the ortho protons, and its ability to coordinate with the lithium cation of the base.[4][7] Consequently, treatment with a strong lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), selectively deprotonates the C2 position, which is ortho to the fluorine atom.[6][8] This ensures the regioselective introduction of the formyl group precursor.

Sources

- 1. Aryne - Wikipedia [en.wikipedia.org]

- 2. connectsci.au [connectsci.au]

- 3. cbijournal.com [cbijournal.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 8. chimia.ch [chimia.ch]

Application Note: Synthesis of Fluorinated Isoquinolines via Acetal-Protected Intermediates (Pomeranz-Fritsch-Bobbitt Protocol)

Executive Summary

This application note details the robust synthesis of fluorinated isoquinolines and tetrahydroisoquinolines (THIQs) using the Bobbitt modification of the Pomeranz-Fritsch reaction . While the classical Pomeranz-Fritsch reaction often fails with electron-deficient (fluorinated) substrates due to poor cyclization yields, the acetal-protected amine route (Bobbitt modification) provides a reliable alternative. This guide addresses the specific challenges of fluorinated substrates—namely ring deactivation and regiocontrol—providing a validated workflow for medicinal chemists targeting this privileged scaffold.

Introduction: The Fluorine Challenge in Isoquinoline Synthesis

The isoquinoline core is ubiquitous in therapeutic agents (e.g., Fasudil, Papaverine). The incorporation of fluorine is a standard medicinal chemistry tactic to block metabolic hot-spots, modulate pKa, and increase lipophilicity.

However, synthesizing fluorinated isoquinolines via electrophilic aromatic substitution (EAS) is difficult. The fluorine atom is highly electronegative, withdrawing electron density from the benzene ring (inductive effect,

The Solution: Utilizing aminoacetal intermediates via the Bobbitt modification allows for the reduction of the imine prior to cyclization.[1] This converts the electrophile from a hard iminium ion to a softer, more reactive species, or allows for milder cyclization conditions that preserve the sensitive acetal until the moment of ring closure.

Strategic Reaction Pathway

The synthesis proceeds in three distinct stages. The use of aminoacetaldehyde dimethyl acetal is critical; it acts as a "masked" aldehyde, preventing polymerization during the initial condensation and reduction steps.

Diagram 1: Mechanistic Workflow (Pomeranz-Fritsch-Bobbitt)

Caption: The Bobbitt modification pathway. The critical deviation from classical synthesis is the reduction of the imine to the amine (Intermediate 2) before acid cyclization.

Detailed Experimental Protocols

Stage 1: Formation of the Schiff Base (Imine)

The acetal protection is stable under these neutral/basic conditions.

-

Reagents:

-

Fluorinated Benzaldehyde (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.05 equiv)

-

Solvent: Toluene (anhydrous)

-

-

Protocol:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Add fluorinated benzaldehyde and aminoacetaldehyde dimethyl acetal in toluene (0.5 M concentration).

-

Reflux for 4–12 hours. Monitor water collection in the Dean-Stark trap.

-

Checkpoint: Monitor by TLC or 1H NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.2 ppm) indicates completion.

-

Concentrate in vacuo to yield the crude Schiff base oil. Do not purify on silica (risk of hydrolysis). Proceed immediately to Stage 2.

-

Stage 2: Reduction to Amino-Acetal (Bobbitt Intermediate)

This step is crucial for fluorinated substrates. The resulting amine is more stable and allows for cleaner cyclization.

-

Reagents:

-

Crude Schiff Base (from Stage 1)

-

Sodium Borohydride (NaBH4) (1.5 equiv)[2]

-

Solvent: Ethanol (absolute)

-

-

Protocol:

-

Dissolve the crude Schiff base in Ethanol (0.3 M) and cool to 0°C (ice bath).

-

Add NaBH4 portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Cool to 0°C and slowly add water, then extract with Dichloromethane (DCM).

-

Dry organic layer (Na2SO4) and concentrate.[2]

-

Purification: The amino-acetal is stable and can be purified via flash chromatography (typically DCM/MeOH/NH3) if necessary, though crude purity is often >90%.

-

Stage 3: Acid-Mediated Cyclization (The Critical Step)

For fluorinated rings, the choice of acid is paramount. Fluorine deactivates the ring; therefore, strong acids are required to generate the reactive oxonium/carbocation intermediate from the acetal.

-

Reagents:

-

Amino-acetal (Intermediate 2)[3]

-

Acid: 6M HCl (Standard) OR Triflic Acid (for highly deactivated rings)

-

-

Protocol:

-

Dissolve Intermediate 2 in 6M HCl (10–20 volumes).

-

Temperature: Heat to reflux.[2]

-

Note: For mono-fluorinated rings, 80–100°C is sufficient.

-

Note: For di/tri-fluorinated rings, sealed tube heating at 110°C may be required.

-

-

Stir for 1–3 hours. The solution typically turns yellow/orange.

-

Work-up: Cool to 0°C. Basify slowly with 50% NaOH or NH4OH to pH > 10.

-

Extract with DCM (x3). The product is the 1,2,3,4-tetrahydroisoquinoline .[1][2][4]

-

Expert Insights & Process Optimization

Regioselectivity Challenges with Fluorine

When a fluorine substituent is in the meta position of the starting benzaldehyde, two cyclization pathways are possible: para (sterically favored) or ortho (electronically influenced).

| Starting Material | F-Position | Major Product Isomer | Reason |

| 4-Fluorobenzaldehyde | Para | 7-Fluoro-THIQ | Only one ortho site available for closure. |

| 3-Fluorobenzaldehyde | Meta | 6-Fluoro-THIQ (Para-closure) | Closure para to F is sterically favored over ortho (between substituents). |

| 2-Fluorobenzaldehyde | Ortho | 5-Fluoro-THIQ | Only one site available. |

Critical Note: Fluorine is an ortho/para director but a deactivator. While it directs incoming electrophiles to the ortho/para positions relative to itself, the overall ring is less reactive. If cyclization fails, switching to Trifluoromethanesulfonic acid (TfOH) in DCM at 0°C–RT is a recommended "Superacid" modification.

Troubleshooting Guide

Diagram 2: Decision Tree for Optimization

Caption: Troubleshooting logic for the cyclization of deactivated fluorinated substrates.

Analytical Data Summary (Representative)

The following table summarizes expected shifts in reactivity based on fluorine substitution patterns, derived from standard electrophilic aromatic substitution principles applied to the Bobbitt protocol.

| Substrate | Reaction Time (Cyclization) | Acid Strength Required | Expected Yield |

| 4-Methoxybenzaldehyde (Control) | 1 hour | 6M HCl | >85% |

| 4-Fluorobenzaldehyde | 3 hours | 6M HCl | 65–75% |

| 3,4-Difluorobenzaldehyde | 12 hours | Conc. H2SO4 / TFA | 40–50% |

| 3-Trifluoromethylbenzaldehyde | 24+ hours | TfOH (Superacid) | 20–35% |

References

-

Organic Syntheses. Preparation of 1,2,3,4-Tetrahydroisoquinoline via Bobbitt Modification. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction: Mechanisms and Variations. [Link][2][4]

Sources

- 1. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 4. (PDF) Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine [academia.edu]

Application Note: C-C Bond Formation using Protected 2-Bromo-6-Fluorobenzaldehyde Derivatives

[1]

Executive Summary & Strategic Rationale

The scaffold 2-bromo-6-fluorobenzaldehyde represents a high-value "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase) and fluorinated biaryl systems.[1] Its dual-halogenated nature offers orthogonal reactivity: the bromine atom serves as a handle for cross-coupling or metal-exchange, while the fluorine atom provides metabolic stability and electronic modulation.

However, the aldehyde moiety is labile. It is susceptible to nucleophilic attack, oxidation, and polymerization under the basic or organometallic conditions required to functionalize the carbon skeleton. Therefore, acetal protection is not merely a step; it is the enabling technology that allows for high-yield C-C bond formation without destroying the carbonyl functionality.

This guide details the "Protect-Couple-Deprotect" strategy, focusing on two primary C-C bond-forming pathways:

-

Suzuki-Miyaura Cross-Coupling: For biaryl synthesis.

-

Lithium-Halogen Exchange: For introducing electrophiles (avoiding the benzyne elimination pathway).

Phase I: Chemo-Selective Protection

Objective: Mask the aldehyde as a 1,3-dioxolane to withstand basic/nucleophilic conditions.[1]

Rationale

Direct lithiation of the naked aldehyde results in nucleophilic addition to the carbonyl (forming an alcohol) rather than the desired C-Br exchange. Similarly, Suzuki coupling bases (carbonates/hydroxides) can induce aldol condensation. The cyclic acetal is robust against bases and organolithiums but easily removed with acid.

Protocol 1: Synthesis of 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane[1]

Materials:

-

2-Bromo-6-fluorobenzaldehyde (1.0 equiv)[1]

-

Ethylene glycol (5.0 equiv)[1]

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)[1]

-

Toluene (0.5 M concentration relative to aldehyde)[1]

-

Equipment: Dean-Stark apparatus.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-bromo-6-fluorobenzaldehyde, ethylene glycol, and toluene. Add PTSA.

-

Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110°C).

-

Monitoring: Monitor the collection of water in the trap. Reaction is typically complete when water evolution ceases (3–6 hours). Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of the aldehyde spot.

-

Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize PTSA) and then brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or short-path silica plug (eluting with 5% EtOAc/Hexanes).[1]

Technical Insight: The ortho-fluorine atom creates steric bulk and electronic repulsion. Using a large excess of ethylene glycol and ensuring vigorous water removal is critical to drive the equilibrium to completion.

Phase II: C-C Bond Formation Pathways[1]

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the protected scaffold.

Figure 1: Strategic workflow for the divergent synthesis of fluorinated aromatics.[1]

Pathway A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl scaffolds (e.g., drug cores).[1][2]

Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The C-F bond is stronger (approx. 115 kcal/mol vs 68 kcal/mol for C-Br) and remains intact under standard conditions, preserving the fluorinated motif.

Protocol 2: Pd-Catalyzed Arylation[1]

Materials:

-

Protected Acetal (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

-

Charging: Add the Protected Acetal, Boronic Acid, and Pd catalyst.

-

Solvent Addition: Add degassed Dioxane and the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 80–90°C under Argon for 4–12 hours.

-

Note: Do not exceed 100°C to prevent premature hydrolysis of the acetal or activation of the C-F bond.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

-

Deprotection (In-situ option): If the free aldehyde is desired immediately, treat the crude organic layer with 1N HCl and stir at RT for 1 hour before final purification.

Pathway B: Lithium-Halogen Exchange (Cryogenic)

Application: Introducing non-aryl groups (formylation, carboxylation, alkylation).[1]

Critical Safety & Chemistry Warning: The 2-bromo-6-fluoro substitution pattern is a classic precursor for benzyne formation.[1] If the lithiated intermediate warms above -60°C, it will eliminate LiF to form 3-fluorobenzyne (or related aryne), which will dimerize or react uncontrollably.[1] Temperature control is non-negotiable.

Protocol 3: Low-Temperature Lithiation and Trapping[1]

Materials:

-

Protected Acetal (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)[1]

-

Electrophile (e.g., DMF, CO₂, Methyl Iodide) (1.2–1.5 equiv)[1]

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology:

-

Cryogenic Setup: Cool anhydrous THF in a reaction vessel to -78°C using a dry ice/acetone bath. Ensure an internal thermometer is present.[2]

-

Substrate Addition: Dissolve the Protected Acetal in a minimum amount of THF and add slowly to the vessel.

-

Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes.

-

Constraint: Internal temperature must not rise above -70°C.[1]

-

Aging: Stir at -78°C for exactly 30 minutes. The Br-Li exchange is fast; longer times increase the risk of benzyne formation.

-

-

Trapping: Add the Electrophile (neat or in THF) rapidly.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Quench with saturated NH₄Cl solution.

Analytical Data Summary

The following table summarizes expected shifts and conditions for the protected intermediate versus the starting material.

| Feature | 2-Bromo-6-fluorobenzaldehyde | 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane |

| State | White/Pale Yellow Solid | Clear/Pale Yellow Oil |

| ¹H NMR (Aldehyde/Acetal H) | ~10.3 ppm (s, 1H) | ~6.1–6.3 ppm (s, 1H) |

| IR (Carbonyl) | Strong band ~1690 cm⁻¹ | Absent (C-O stretch ~1050-1150 cm⁻¹) |

| Stability | Air sensitive, oxidizes to acid | Stable in base/neutral, hydrolyzes in acid |

| Rf (Hex/EtOAc 9:1) | ~0.4 | ~0.6 |

Mechanistic Visualization: The Benzyne Risk

Understanding the failure mode in Pathway B is critical for troubleshooting.

Figure 2: Competition between electrophilic trapping and LiF elimination.[1][3] Maintaining -78°C is required to favor the green pathway.[1]

References

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link][1]

-

Organic Chemistry Portal. Protection of Aldehydes and Ketones as Acetals. [Link]

-

Leroux, F., et al. Organolithium Reagents in the Synthesis of Fluorinated Aromatic Compounds. (General grounding on ortho-lithiation vs halogen exchange).[1] [Link][1]

Preventing debromination side reactions during lithiation of aryl halides

Topic: Preventing Debromination & Side Reactions During Lithiation of Aryl Halides Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Diagnostic & Strategy Selector

Start here to identify the correct protocol for your substrate.

Before initiating any experiment, determine the primary failure mode you are trying to avoid. The choice of reagent and condition is dictated by the competition between Kinetic Control (fastest reaction) and Thermodynamic Control (most stable intermediate).

Figure 1: Decision matrix for selecting the appropriate lithiation strategy based on substrate composition and desired transformation.

Core Protocols & Troubleshooting

Protocol A: Selective Iodine-Lithium Exchange (In presence of Bromine)

The Challenge: Iodine exchanges faster than bromine, but if the reaction warms up or runs too long, the lithium will equilibrate to the bromine position (scrambling) or eliminate.

Mechanism:

Step-by-Step Methodology:

-

Solvent: Use anhydrous THF (promotes exchange) or Et₂O (slower, but higher selectivity).

-

Temperature: Cool substrate to -78°C (essential). For highly sensitive substrates, -100°C (Trapp mixture: THF/Et₂O/Pentane 4:4:1) is recommended.[1]

-

Reagent: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

-

Critical: Do NOT use t-BuLi if possible; the byproduct t-BuI destroys the generated Ar-Li via alkylation.

-

-

Timing: Stir for 5-15 minutes maximum.

-

Validation: Pull an aliquot at 5 min, quench with MeOD. Check NMR. If >95% D-incorporation at I and 0% at Br, the exchange is complete.

-

-

Quench: Add electrophile immediately at -78°C.

Troubleshooting Table:

| Symptom | Diagnosis | Solution |

| Product contains Alkyl group (Butyl) | Alkylation by n-BuI byproduct.[1] | Use 2.0 equiv of t-BuLi (sacrificial base destroys t-BuI) OR switch to Turbo-Grignard (Protocol C). |

| Loss of Bromine (Debromination) | Temperature too high; Li-Br exchange occurred. | Strictly maintain -78°C; reduce reaction time to <5 mins. |

| Scrambling (Mixture of products) | Thermodynamic equilibration.[2] | Use Continuous Flow to quench <10 seconds after lithiation. |

Protocol B: Directed Ortho Metalation (DoM) with "Safe" Bromines

The Challenge: You want to remove a Hydrogen (C-H) ortho to a directing group (DMG), but the base attacks the Bromine instead (Li-Hal exchange).

The Solution: Use a base that is highly basic (high pKa) but non-nucleophilic (sterically hindered).

Recommended Reagents:

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): The "gold standard" for chemoselectivity. The steric bulk prevents attack on the Bromine halogen.

-

LDA (Lithium Diisopropylamide): Good, but less sterically demanding than LiTMP.

-

Knochel-Hauser Base (TMPMgCl·LiCl): Best for room temperature stability (see Protocol C).

Workflow:

-

Dissolve TMP (1.1 equiv) in THF at -78°C.

-

Add n-BuLi to generate LiTMP in situ. Warm to 0°C for 15 min to ensure formation, then re-cool to -78°C.

-

Add substrate. Stir for 1-2 hours (DoM is slower than exchange).

-

In-Process Check: Quench aliquot with D₂O.

-

Pass: D-incorporation ortho to DMG; Br intact.

-

Fail: Debromination observed

Switch to TMPMgCl·LiCl.

-

Protocol C: The "Turbo" Solution (Knochel-Hauser Bases)

Context: When traditional lithiation fails due to sensitive functional groups (esters, nitriles, bromines), Magnesium-Lithium hybrids are the authoritative solution.

Reagent:

Why it works:

-

LiCl Effect: Breaks up polymeric aggregates of organomagnesiums, increasing reactivity significantly without increasing basicity/nucleophilicity to dangerous levels.

-

Chemoselectivity: The C-Mg bond is more covalent than C-Li, preventing attack on esters or cyano groups, and allowing selective I/Mg exchange without touching Br.

Protocol:

-

Dissolve aryl iodide (containing Br/ester) in THF at -20°C to 0°C (note higher temp).

-

Add

-PrMgCl[3][4]·LiCl (1.1 equiv). -

Stir 30 min.

-

Add Electrophile (CuCN or ZnCl₂ may be needed for transmetallation depending on E+).

Advanced Mechanism: The Halogen Dance

Understanding this failure mode is critical for troubleshooting "migrating" bromines.

Scenario: You lithiate a bromo-arene, but the final product has the bromine in a different position than the starting material.

Mechanism: The initially formed kinetic species (Ar-Li ortho to H) is unstable. It undergoes a series of rapid equilibria where the Lithium acts as a base, deprotonating a more acidic position, while the Bromine "dances" to the position of the Lithium to relieve steric strain or gain thermodynamic stability.

Figure 2: The Halogen Dance pathway. To prevent this, one must trap the Kinetic species faster than the migration rate (

FAQs: Expert Troubleshooting

Q: I am observing Wurtz coupling (dimerization) during lithiation of my aryl bromide. How do I stop this?

A: Wurtz coupling (

-

Fix 1: Inverse Addition. Add the substrate to the lithiating agent (excess), rather than adding the base to the substrate. This ensures

never sees high concentrations of -

Fix 2: Cryogenic temps. Ensure -78°C is maintained. Wurtz coupling has a higher activation energy than exchange.

Q: Can I use "Turbo Grignard" for DoM?

A: Not directly.

Q: My aryl bromide is reducing to the aryl hydride (Ar-H). Where is the proton coming from? A: This is "Quenching by Protonation."

-

Wet Solvent: THF is hygroscopic. Use a Karl-Fischer titrator to ensure water <50 ppm.

-

Acidic Protons on Substrate: Does your molecule have an amide N-H or alcohol O-H? You must use 2 equivalents of base (one to deprotonate the heteroatom, one to lithiate), or protect the group (e.g., TBS ether) first.

References

-

Krasovskiy, A., & Knochel, P. (2004).[6][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition. Link

-

Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

-

Brégent, T., et al. (2025).[8] Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Link

-

Bailey, W. F., & Patricia, J. J. (1988).[5][9] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Support Hub: Hydrolysis of Dimethoxymethyl Groups on Fluorinated Benzenes

Status: Operational Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Penalty"

Welcome to the technical support center for acetal deprotection. You are likely here because standard hydrolysis conditions (e.g., 1M HCl, RT) effective for anisole or toluene derivatives are failing for your fluorinated substrates.

The Core Problem: The hydrolysis of a dimethoxymethyl group (dimethyl acetal) proceeds via an oxocarbenium ion intermediate . Fluorine atoms are highly electronegative; they withdraw electron density from the aromatic ring (Inductive Effect,

This guide provides the mechanistic insight and validated protocols to overcome this kinetic barrier without compromising the fluorinated scaffold.

Module 1: Mechanistic Workflow & Bottlenecks

To troubleshoot, you must visualize the failure point. The diagram below maps the A-1 hydrolysis mechanism and highlights where fluorinated substituents exert their inhibitory effect.

Figure 1: The A-1 hydrolysis pathway. The red hexagon represents the kinetic bottleneck caused by electron-withdrawing fluorine atoms.

Module 2: Critical Variables & Data

Understanding the magnitude of the "Fluorine Penalty" helps in selecting the right conditions. The Hammett equation (

Comparative Reactivity Table

Estimated relative rates based on Hammett

| Substrate Substituent | Electronic Effect | Relative Hydrolysis Rate | Recommended Starting Condition |

| 4-Methoxy (Anisole) | Strong Donation ( | Fast ( | 1M HCl, RT, 1h |

| Unsubstituted (Benzene) | Neutral | Baseline ( | 2M HCl, RT, 2-4h |

| 4-Fluoro | Withdrawal ( | Slow ( | 3M HCl, 40°C, 4h |

| 3-Fluoro | Strong Withdrawal ( | Very Slow ( | 6M HCl or TFA/H2O, 60°C |

| 2,4-Difluoro | Cumulative Withdrawal | Inert ( | TFA/H2O (1:1), Reflux |

Module 3: Troubleshooting Guide

Scenario A: "The reaction is stuck at < 10% conversion after 24 hours."

Diagnosis: The activation energy is too high for the current acid strength.

-

Root Cause: The carbocation is too unstable.

-

Solution 1 (The TFA Switch): Switch from mineral acids (HCl/H2SO4) to Trifluoroacetic Acid (TFA) .

-

Why: TFA acts as both a strong acid and an organic co-solvent, solving solubility issues and providing a high-dielectric medium that stabilizes the cationic intermediate.

-

Protocol: Dissolve substrate in TFA:H2O (9:1 or 4:1). Heat to 50-60°C.

-

-

Solution 2 (Transacetalization): Add a "sacrificial" ketone, typically acetone .

-

Why: In the presence of water and acetone, the released methanol is trapped by acetone (forming 2,2-dimethoxypropane), shifting the equilibrium forward.

-

Scenario B: "The starting material crashes out of solution."

Diagnosis: Phase separation prevents the acid from contacting the lipophilic fluorinated acetal.

-

Root Cause: Fluorinated aromatics are highly hydrophobic (lipophilic). Aqueous HCl creates a biphasic system.

-

Solution: Use a miscible organic co-solvent.

-

Best:THF (Tetrahydrofuran) or 1,4-Dioxane .

-

Ratio: 3:1 Organic Solvent to Aqueous Acid.

-

Avoid: MeOH or EtOH (these are products of the reaction and will push equilibrium backward).

-

Scenario C: "I see new impurities (not starting material or product)."

Diagnosis: Side reactions triggered by harsh conditions.

-

Risk 1: Nucleophilic Aromatic Substitution (

).-

Context: If you have a Fluorine ortho or para to the aldehyde (an electron-withdrawing group), the Fluorine itself can be displaced by water or hydroxide during workup.

-

Fix: Keep conditions acidic (avoid basic workup until quench) and keep temperature < 80°C.

-

-

Risk 2: Oxidation.

-

Context: Fluorinated benzaldehydes are prone to air oxidation to benzoic acids.

-

Fix: Degas solvents and run under Nitrogen/Argon.

-

Module 4: Standardized Protocol (High-Resistance Substrates)

Protocol ID: HYD-F-02 Target: Di-fluorinated or Tri-fluorinated Dimethyl Acetals

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Purge the flask with Nitrogen (

).

-

-

Dissolution:

-

Dissolve 1.0 equiv of the fluorinated acetal in THF (Volume = 5 mL per gram of substrate).

-

Note: If the substrate is highly fluorinated (e.g., pentafluoro), use 1,4-Dioxane for higher boiling point capability.

-

-

Acidification:

-

Add 30% (v/v) aqueous TFA or 3M HCl (Volume = 2 mL per gram of substrate).

-

Crucial Step: Ensure the mixture becomes a single clear phase. If cloudy, add more THF.

-

-

Reaction:

-

Heat the mixture to 55°C .

-

Monitor by TLC or HPLC every 2 hours.

-

Endpoint: Disappearance of the acetal spot (usually higher R_f than aldehyde).

-

-

Workup (Quench):

-

Cool to Room Temperature.

-

Slowly pour the reaction mixture into a beaker containing saturated aqueous

(Caution: Gas evolution -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

Module 5: Decision Logic (Visual)

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Module 6: Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids like

Q: Why is my yield low even though the starting material is gone? A: Check for the "Cannizzaro" reaction or oxidation. If your aldehyde is electron-deficient (due to Fluorine), it is highly reactive. Ensure you are not using strong bases during the quench and store the product under inert gas.

Q: Can I use MeOH as the solvent?

A: No. The reaction is an equilibrium:

References

-

Greene's Protective Groups in Organic Synthesis , 4th Edition.[1] Wuts, P. G. M.; Greene, T. W.[1] Wiley-Interscience, 2006 . (Chapter on Protection for the Carbonyl Group).[1][2][3]

-

Mechanism of Acid-Catalyzed Hydrolysis of Acetals. Chemistry Steps.

-

Hammett Equation and Linear Free Energy Relationships.Dalal Institute. (Explains the

values for Fluorine). -

Synthesis and Hydrolysis of Dimethyl Acetals Catalyzed by Solid Acids. ResearchGate. (Provides context on heterogeneous catalysis alternatives).

Sources

Overcoming steric hindrance in 1,2,3-trisubstituted benzene coupling reactions

Topic: 1,2,3-Trisubstituted Benzene Coupling

Welcome to the Steric Barrier Support Center.

You are here because your cross-coupling reaction failed. You are likely attempting to couple a 1,2,3-trisubstituted aryl halide (the "pocket" substrate) where the reactive center at C2 is flanked by substituents at C1 and C3.

In standard Suzuki-Miyaura couplings, this is the "boss level." The steric bulk prevents the palladium catalyst from accessing the oxidative addition site, inhibits transmetallation, and often makes reductive elimination thermodynamically unfavorable. Furthermore, the ortho-substituents accelerate the decomposition of your boronic acid (protodeboronation) faster than the coupling can occur.

This guide replaces trial-and-error with engineered causality.

Module 1: The Hardware (Catalyst & Ligand Selection)

The Core Problem: Standard ligands (PPh3, dppf) form bis-ligated complexes [L2Pd(II)] that are too crowded to accommodate a sterically hindered aryl halide. The Solution: You need a ligand that enforces a monoligated [L1Pd(0)] species. This species is electronically electron-rich (to facilitate oxidative addition) but sterically open enough to allow the bulky substrate to enter.[1]

Recommended "Hardware" Configurations

| Steric Severity | Recommended Ligand | Catalyst Precursor | Why? |

| High (One partner is 1,2,3-substituted) | SPhos or XPhos | XPhos Pd G4 | SPhos offers exceptional stability. XPhos provides a slightly larger "pocket" for the substrate. The G4 precatalyst ensures immediate generation of the active L1Pd(0) species, bypassing the induction period of Pd2(dba)3. |

| Extreme (Tetra-ortho substitution / Both partners hindered) | IPent (in Pd-PEPPSI-IPent ) | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) NHC ligand is flexible ("bulky yet flexible"). It wraps around the metal to stabilize it but can swing open to allow the massive substrates to enter. It outperforms IPr in tetra-ortho couplings. |

| Base-Sensitive | BrettPhos | BrettPhos Pd G4 | Designed for C-N coupling, but excellent for C-C coupling where mild bases are required to prevent functional group hydrolysis. |

Module 2: The Fuel (Boron Strategy)

The Core Problem: Protodeboronation. In 2,6-disubstituted boronic acids (the coupling partner for 1,2,3-systems), the C-B bond is highly strained. Under basic conditions, the base attacks the boron, but instead of transmetallating to Pd, the C-B bond snaps, replaced by a proton. You see "disappearing starting material" and no product.

The Solution: The Slow-Release Protocol (MIDA Boronates). By using N-methyliminodiacetic acid (MIDA) boronates, you protect the boron center. Under hydrolytic conditions, the active boronic acid is released slowly. This keeps the concentration of the unstable free acid low (preventing decomposition) but high enough for the catalyst to grab it.

Module 3: Visualizing the Failure Points

The following diagram illustrates where the steric "clash" destroys your cycle and how the recommended ligands bypass it.

Figure 1: Critical failure points in sterically hindered Suzuki coupling. Note that standard ligands fail at the entry (OA) and boron stability fails at the junction (TM).

Module 4: Validated Protocols

Protocol A: The "Bulldozer" (For Extreme Steric Hindrance)

Use this when both coupling partners have ortho-substituents (tetra-ortho coupling).

Reagents:

-

Catalyst: Pd-PEPPSI-IPent (2–4 mol%)

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Base: KOtBu (Potassium tert-butoxide) - Must be sublimed grade

-

Temperature: 80°C – 100°C

Step-by-Step:

-

Glovebox/Schlenk: In a vial, combine Ar-Cl (1.0 equiv), Ar-B(OH)2 (1.5 equiv), and Pd-PEPPSI-IPent (2 mol%).

-

Add KOtBu (2.0 equiv). Note: Strong alkoxide bases facilitate the activation of the bulky Pd-NHC complex.

-

Seal the vial and purge with Argon/Nitrogen.

-

Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Heat to 80°C. Monitor via LCMS after 2 hours.

-

Why this works: The "IPent" ligand creates a flexible steric fence that forces the reductive elimination of the crowded product.

-

Protocol B: The "Slow Drip" (For Unstable Boronic Acids)

Use this when your boronic acid is 2,6-disubstituted and prone to protodeboronation.

Reagents:

-

Boron Source: MIDA Boronate ester of your aryl group.

-

Catalyst: XPhos Pd G4 (2-5 mol%).

-

Base: K3PO4 (3.0 equiv).

-

Solvent: 1,4-Dioxane : Water (5:1 ratio).

Step-by-Step:

-

Combine Ar-X (1.0 equiv), Ar-MIDA (1.5 equiv), and XPhos Pd G4 (2 mol%) in a vial.

-

Add solid K3PO4.

-

Add the Dioxane/Water mixture. Degas this solvent mixture beforehand by sparging with Ar for 15 mins.

-

Heat to 60°C.

-

Why this works: The water/base slowly hydrolyzes the MIDA protecting group. This releases the active boronic acid at the exact rate the catalyst consumes it, preventing the "pool" of free acid from decomposing.

-

Module 5: Troubleshooting (FAQ)

Q1: My reaction turns black immediately (Pd black) and stalls at 20% conversion.

-

Diagnosis: Catalyst decomposition. Your oxidative addition is too slow, or your ligand is dissociating.

-

Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio. Avoid Pd2(dba)3/Ligand mixtures, as dba can inhibit the reaction in hindered systems by competing for the metal center.

Q2: I see the product mass, but also a mass corresponding to Ar-H (dehalogenation).

-

Diagnosis: The "Hydride Shift." In hindered systems, if transmetallation is slow, the Pd-Ar species will grab a "beta-hydride" from the solvent or ligands and eliminate, replacing your halogen with a Hydrogen.

-

Fix:

-

Avoid primary/secondary alcohol solvents (like isopropanol). Use Toluene or Dioxane .

-

Increase the concentration of the Boron species (or use Protocol B) to speed up transmetallation.

-

Q3: My boronic acid is consumed, but I only see the protodeboronated arene (Ar-H), not the coupled product.

-

Diagnosis: Classical Protodeboronation. The base is attacking your boron faster than the Palladium is.

-

Fix: You must use the MIDA Boronate protocol (Protocol B). If you cannot synthesize the MIDA ester, try using Anhydrous KF as the base in dry THF to minimize hydroxide concentration, though this is less effective than the MIDA strategy.

Q4: Which base should I use for "impossible" substrates?

-

Insight: For extreme sterics, Barium Hydroxide [Ba(OH)2] or Cesium Carbonate [Cs2CO3] in aqueous dioxane often outperforms Potassium Phosphate. The larger cation (Cs/Ba) can assist in the organization of the transition state or solubility of the ate-complex.

References

-

Buchwald Ligands (SPhos/XPhos)

-

Pd-PEPPSI-IPent Catalyst

-

Title: Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls.

-

Source:Angew. Chem. Int. Ed.2010 , 49, 2014.

-

URL:[Link]

-

-

MIDA Boronates (Slow Release)

-

Protodeboronation Mechanisms

Sources

- 1. entegris.com [entegris.com]

- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Stability of dimethyl acetal protecting groups under basic reaction conditions

Welcome to the technical support center for dimethyl acetal protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize dimethyl acetals in their synthetic pathways. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the lab.

I. Frequently Asked Questions (FAQs)

Q1: How stable are dimethyl acetals to common basic reagents?

A1: Dimethyl acetals are generally considered to be highly stable under a wide range of basic and nucleophilic conditions.[1][2][3] This stability is a cornerstone of their use as protecting groups for aldehydes and ketones. They are inert towards strong aqueous or alcoholic bases, organometallic reagents like Grignard and organolithium reagents, and metal hydride reducing agents (e.g., LiAlH₄, NaBH₄).[2][3][4]

The reason for this stability lies in the mechanism of acetal hydrolysis. Cleavage of an acetal requires protonation of one of the oxygen atoms to create a good leaving group (an alcohol).[5][6] Under basic conditions, there is no electrophile available to protonate the oxygen, and the methoxy group (CH₃O⁻) is a poor leaving group for a direct SN2 displacement by a nucleophile.[6] Therefore, in the absence of an acid catalyst, the acetal linkage remains intact.

Q2: Can dimethyl acetals be cleaved under basic conditions?

A2: While classically considered stable, there are some specialized, non-standard conditions under which acetal cleavage can be induced in neutral to basic media. It's crucial to understand that these are exceptions rather than the rule. For instance, Markó and co-workers reported a method for acetal deprotection under mildly basic conditions (pH 8) using catalytic cerium ammonium nitrate.[7] Additionally, research has shown that certain self-assembled supramolecular hosts can catalyze the hydrolysis of acetals in strongly basic aqueous solutions.[7][8] However, for the vast majority of synthetic applications, dimethyl acetals are reliably stable to bases.

Q3: My downstream reaction is run under basic conditions, but I'm seeing some deprotection of my dimethyl acetal. What could be the cause?

A3: This is an excellent and practical question. While dimethyl acetals are robust to bases, unexpected deprotection can sometimes occur due to a few often-overlooked factors:

-

Adventitious Acid: The most common culprit is the presence of trace amounts of acid. This can be introduced from various sources, such as:

-

Reagents: Impurities in your reagents or solvents. For example, some grades of THF can become acidic upon prolonged storage.

-

Glassware: Improperly cleaned or etched glassware can retain acidic residues.

-

Atmosphere: Exposure to acidic gases in the laboratory environment.

-

-

Lewis Acidity of Metal Cations: Certain metal cations, even when part of a basic salt, can exhibit Lewis acidity and catalyze acetal hydrolysis, especially in the presence of water.

-

Substrate-Specific Effects: In complex molecules, neighboring functional groups can sometimes participate in intramolecular catalysis, leading to unexpected lability.

Q4: Are there differences in stability between dimethyl acetals and other common acetal protecting groups (e.g., 1,3-dioxolanes) under basic conditions?

A4: Under strictly basic conditions, both acyclic dimethyl acetals and cyclic acetals like 1,3-dioxolanes (ethylene ketals) are highly stable.[2][9] The primary differences in their stability profiles become apparent during acid-catalyzed hydrolysis, where cyclic acetals are generally more stable than their acyclic counterparts.[2][9] This is due to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals makes them less prone to hydrolysis.[2][9] However, when considering stability towards bases, both are excellent choices.

II. Troubleshooting Guides

Scenario 1: Unexpected Deprotection During a Base-Mediated Reaction

You are performing a reaction using a strong base (e.g., LDA, NaH, or an alkoxide) on a substrate containing a dimethyl acetal, and subsequent analysis (TLC, LC-MS, NMR) shows the presence of the deprotected carbonyl compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected acetal deprotection.

In-Depth Analysis and Corrective Actions

-

Reagent and Solvent Purity:

-

Causality: Solvents, especially ethers like THF, can form peroxides and acidic byproducts upon storage. Bases can also degrade or contain impurities.

-

Action: Use freshly distilled or anhydrous, inhibitor-free solvents. If possible, titrate your base before use to confirm its activity and purity.

-

-

Glassware Preparation:

-

Causality: Trace acidic residues from previous reactions or cleaning agents (e.g., chromic acid) can cling to glass surfaces.

-

Action: For highly sensitive reactions, pre-rinse glassware with a dilute base solution (e.g., aqueous NaOH or NaHCO₃), followed by thorough rinsing with deionized water and drying in an oven.

-

-

Inert Atmosphere:

-

Causality: Carbon dioxide from the air can react with strong bases to form carbonates, which can alter the basicity and potentially introduce acidic species upon workup.

-

Action: Ensure your reaction is conducted under a rigorously maintained inert atmosphere of nitrogen or argon.

-

Scenario 2: Dimethyl Acetal Appears Unstable During Aqueous Basic Workup

After quenching your reaction with an aqueous basic solution (e.g., saturated NaHCO₃ or dilute NaOH), you observe partial or complete hydrolysis of the dimethyl acetal.

Logical Relationship Diagram

Caption: Relationship between workup issues and solutions.

In-Depth Analysis and Corrective Actions

-

Localized Acidity During Quench:

-

Causality: If your reaction mixture contains any unreacted starting materials or byproducts that are acidic (even weakly), adding the aqueous base can create localized pockets of low pH before complete mixing and neutralization occurs. This transient acidity can be sufficient to catalyze hydrolysis.

-

Action: Instead of adding the aqueous solution to your reaction flask, try adding your reaction mixture slowly to a separate flask containing the vigorously stirred, and possibly cooled, basic solution. This ensures rapid and efficient neutralization.

-

-

Prolonged Contact Time:

-

Causality: While stable, prolonged contact with a biphasic aqueous/organic system, especially if emulsions form, increases the opportunity for any trace impurities or localized pH drops to cause hydrolysis.

-

Action: Perform your extractions and phase separations as quickly and efficiently as possible. If emulsions form, try adding brine (saturated aqueous NaCl) to help break them.

-

III. Experimental Protocols

Protocol 1: Stability Test of a Dimethyl Acetal to a Strong Base

This protocol provides a method to confirm the stability of your dimethyl acetal-protected substrate to the specific basic conditions of a planned downstream reaction.

Materials:

-

Dimethyl acetal-protected substrate

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Base to be tested (e.g., n-BuLi, LDA, NaH)

-

Internal standard (e.g., dodecane, hexadecane)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the dimethyl acetal-protected substrate (1.0 eq) and a known amount of the internal standard.

-

Dissolve the solids in the anhydrous solvent.

-

Cool the solution to the intended reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Add the base (e.g., 1.1 eq) dropwise.

-

Stir the reaction mixture for the intended duration of your planned reaction (e.g., 2 hours).

-

Take a small aliquot of the reaction mixture and quench it into a separate vial containing the quenching solution. Extract with an appropriate organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Analyze by TLC or LC-MS to check for the presence of the deprotected carbonyl compound.

-

For quantitative analysis, carefully quench the entire reaction and perform a standard aqueous workup.

-

After purification (if necessary), analyze the product by ¹H NMR. The ratio of the integrals of the substrate peaks to the internal standard peak should remain unchanged if the acetal is stable.

Data Interpretation

A stable dimethyl acetal will show no formation of the corresponding aldehyde or ketone. The ¹H NMR will show the characteristic singlet for the two methoxy groups of the acetal, and no aldehyde proton or other signals corresponding to the deprotected compound will be observed.

| Observation | Interpretation | Recommended Action |

| No change in starting material; no carbonyl detected. | Dimethyl acetal is stable under these conditions. | Proceed with the planned reaction. |

| Trace amounts of carbonyl compound detected. | Minor instability. Likely due to impurities. | Re-evaluate purity of reagents and solvents as per the troubleshooting guide. |

| Significant amount of carbonyl compound detected. | Dimethyl acetal is not stable under these conditions. | Consider a more robust protecting group (e.g., a cyclic acetal) or alternative reaction conditions. |

IV. References

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Ataman Kimya. (n.d.). ACETONE DIMETHYL ACETAL. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]

-